Nitroxoline

Catalog No.
S537297
CAS No.
4008-48-4
M.F
C9H6N2O3
M. Wt
190.16g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitroxoline

CAS Number

4008-48-4

Product Name

Nitroxoline

IUPAC Name

5-nitroquinolin-8-ol

Molecular Formula

C9H6N2O3

Molecular Weight

190.16g/mol

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H

InChI Key

RJIWZDNTCBHXAL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

Solubility

2.73e+00 g/L
>28.5 [ug/mL]

Synonyms

5-nitro-8-hydroxyquinoline, 5-nitroquinolin-8-ol, 5-nitrox, 5-NOK, Cysto-saar plus, Nibiol, nitroxoline, nitroxoline monofluoride, nitroxoline, potassium salt

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]

Combating Antibiotic Resistance:

  • New Derivatives: Researchers are developing nitroxoline derivatives to combat multidrug-resistant bacteria. One such derivative, ASN-1733, disrupts the bacterial outer membrane and inhibits a resistance enzyme, NDM-1, showing promise against stubborn infections [].

Targeting Other Pathogens:

  • Amoebicidal Activity: Studies suggest nitroxoline's effectiveness against free-living amoebas like Balamuthia mandrillaris, which cause potentially fatal brain infections [].

Repurposing for Cancer Treatment:

  • Anti-tumor Properties: Nitroxoline exhibits anti-tumor effects in various cancer models. It disrupts cancer cell proliferation and migration, making it a potential candidate for repurposing as an anti-cancer agent [].

Unveiling New Mechanisms of Action:

  • Understanding Antimicrobial Activity: Research is ongoing to elucidate the exact mechanisms by which nitroxoline exerts its antimicrobial effects. This knowledge can aid in developing more targeted therapies [].

Origin and Significance:

Nitroxoline is a hydroxyquinoline derivative, structurally distinct from other antibiotic classes []. It has been used clinically for over 50 years, with a well-established safety profile []. Interestingly, recent studies suggest nitroxoline may have potential as an anticancer agent and for treating Epstein-Barr virus (EBV)-associated lymphoproliferation [, ].


Molecular Structure Analysis

Nitroxoline's molecular structure features a central pyridine ring with a hydroxyl group and a nitro group attached. This structure plays a key role in its biological activity []. The presence of the nitro group is thought to contribute to its metal-chelating properties, which may be essential for its antibacterial and potentially anticancer effects [, ].


Chemical Reactions Analysis

Synthesis:

The detailed synthesis of nitroxoline is proprietary information, but scientific literature suggests it involves a multi-step process starting with readily available chemicals [].

Mechanism of Action:

Nitroxoline's mechanism of action against bacteria is not fully understood, but it's believed to involve multiple pathways []. One proposed mechanism is the inhibition of bacterial DNA gyrase, an enzyme crucial for bacterial replication []. Additionally, nitroxoline may disrupt bacterial biofilms, making them more susceptible to immune attack [].

Recent research suggests nitroxoline may also target specific proteins in cancer cells, such as methionine aminopeptidase 2 (MetAP2), which is involved in tumor growth []. More research is needed to fully elucidate these mechanisms.

Decomposition:

Information on the specific decomposition pathways of nitroxoline is limited, but as with most organic compounds, it is likely to decompose under extreme heat or prolonged exposure to light.

Physical and Chemical Properties

  • Molar mass: 190.156 g/mol []
  • Melting point: Around 250°C (decomposition) []
  • Solubility: Slightly soluble in water, more soluble in organic solvents []
  • pKa: Not readily available

Nitroxoline is generally well-tolerated, with a low incidence of side effects []. However, some potential risks include:

  • Gastrointestinal upset (nausea, vomiting) []
  • Dizziness, headache []
  • Discoloration of urine (harmless) []

As with any medication, it is crucial to consult a healthcare professional before taking nitroxoline.

Limitations:

  • Data on specific aspects like pKa and detailed decomposition pathways is limited.
  • The exact mechanisms of action against cancer cells require further investigation [].

Future Research Directions:

  • Explore the potential of nitroxoline as an anticancer agent and for treating EBV-associated lymphoproliferation [, ].
  • Elucidate the complete mechanism of action against bacteria and cancer cells.
  • Investigate the long-term effects and potential for resistance development.

Physical Description

Solid

XLogP3

2.1

LogP

1.99
1.99 (LogP)
1.99

Appearance

Solid

Melting Point

180 °C
180.0 °C
180°C

UNII

A8M33244M6

GHS Hazard Statements

Aggregated GHS information provided by 206 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (76.7%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (96.6%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (96.6%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (99.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (96.6%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (99.03%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Nitroxoline is an antibiotic agent.

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01X - Other antibacterials
J01XX - Other antibacterials
J01XX07 - Nitroxoline

Mechanism of Action

This drug may also have antitumor activity by inhibition of type 2 methionine aminopeptidase (MetAP2) protein which is involved in angiogenesis. Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4008-48-4

Wikipedia

Nitroxoline

Dates

Modify: 2023-08-15
Wijma RA, Huttner A, Koch BCP, Mouton JW, Muller AE: Review of the pharmacokinetic properties of nitrofurantoin and nitroxoline. J Antimicrob Chemother. 2018 Nov 1;73(11):2916-2926. doi: 10.1093/jac/dky255. [PMID:30184207]

Explore Compound Types